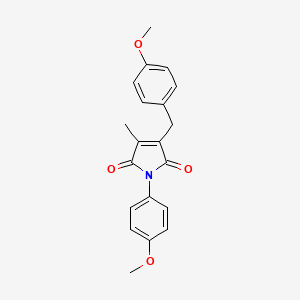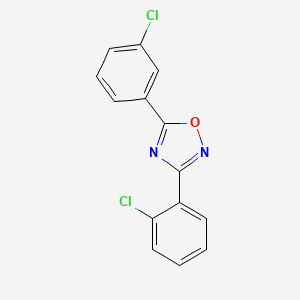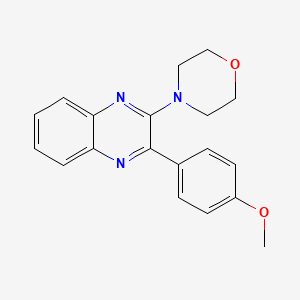![molecular formula C16H18N2OS B5885869 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP belongs to the class of compounds known as thioamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide involves the inhibition of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators. 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide also possesses neuroprotective properties and has been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease. Additionally, 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide has been shown to reduce oxidative stress and inflammation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide in lab experiments is its well-established synthesis method and availability. However, one limitation is that 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
Future research on 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies could investigate the potential of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide as a therapeutic agent in various diseases such as cancer and neurodegenerative disorders. Furthermore, research could explore the use of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide in combination with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide involves the reaction of 4-(chloromethyl)pyridine with 3-(4-methylphenylthio)propionamide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide as a white solid with a melting point of 137-139°C.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-2-4-15(5-3-13)20-11-8-16(19)18-12-14-6-9-17-10-7-14/h2-7,9-10H,8,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEZXVDGEQSGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)


![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)